

Comprehensive Technical Profile of Corynantheidine: Stereochemistry, Analysis, and Pharmacology

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

Cat. No.: S607840

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Chemical Identity and Stereochemistry

Table 1: Core Chemical Identifier and Stereochemical Configuration of Corynantheidine

Property	Specification
Preferred Name	Corynantheidine [1]
CAS Registry Number	23407-35-4 [1]
Molecular Formula	$C_{22}H_{28}N_2O_3$ [1]
Formula Mass	368.47 g/mol [1]
Chemical Classification	Indolo[2,3-a]quinolizine (Corynanthe-type) plant alkaloid [1]
Defined Stereocenters	3 tetrahedral centers: (2S, 3S, 12bS) [1]
Defined Double Bond	One E/Z double bond defined as E [1]

Corynantheidine is a minor indole alkaloid found in *Mitragyna speciosa* (kratom) and is characterized as a **9-demethoxy analogue of mitragynine** within the same Corynanthe scaffold [1]. The absolute stereochemistry at its three defined tetrahedral centers is established as **2S, 3S, and 12bS**, and the configuration of its prop-2-enoate double bond is defined as **E** [1]. This specific three-dimensional arrangement is critical for its interaction with biological targets and its resulting pharmacological profile [2].

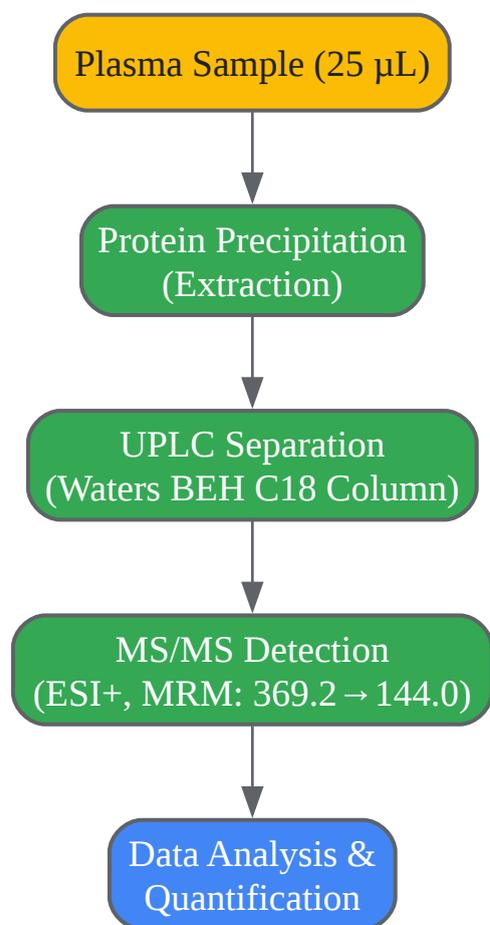
Analytical Characterization and Detection

Validated analytical methods are essential for the precise identification and quantification of **corynantheidine** in plant materials, commercial products, and biological matrices.

Table 2: Summary of Analytical Methods for Corynantheidine Detection and Quantification | Analysis Use-Case | Matrix | Method Details | Key Parameters | Reference | | :--- | :--- | :--- | :--- | :--- | | **Single-Analyte PK** | Rat Plasma | UPLC-MS/MS; Waters BEH C18 (2.1 × 50 mm); 3-min gradient | **MRM:** 369.2 → 144.0 & 369.2 → 226.1; **LLOQ:** 1 ng/mL; **Linear Range:** 1–500 ng/mL [3] | | **Multi-Analyte QC** | Plant Material, Extracts, Products | UPLC-MS/MS for 10 kratom alkaloids | **Run Time:** ~22.5 min; **Calibration:** Typically 1–200 ng/mL [1] | | **Purity Assessment** | Standard | Orthogonal confirmation via HRMS and NMR | High-resolution MS and NMR to confirm identity and purity [1] |

For bioanalytical applications, a highly sensitive and rapid UPLC-MS/MS method has been developed and validated for **corynantheidine** in rat plasma. This method requires only **25 µL of plasma**, utilizes a simple **protein precipitation** extraction, and achieves a quick **3-minute runtime** with a dynamic range of **1–500 ng/mL**, making it suitable for high-throughput pharmacokinetic studies [3]. The identity of **corynantheidine** in a sample is confirmed by its specific Multiple Reaction Monitoring (MRM) transitions, primarily **m/z 369.2 → 144.0** [3].

The following diagram illustrates the typical workflow for the quantitative analysis of **corynantheidine** in a biological matrix like plasma, from sample preparation to instrumental detection and data analysis:



Workflow for UPLC-MS/MS Bioanalysis of Corynantheidine

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Pharmacological Profile

Opioid Receptor Interactions

Corynantheidine exhibits a complex and unique profile at opioid receptors, functioning as a **low-efficacy partial agonist at the Mu Opioid Receptor (MOR)** [2]. Binding affinity studies reveal a higher affinity for MOR ($K_i = 118 \pm 11.8$ nM) compared to the Kappa Opioid Receptor (KOR, $K_i = 1910 \pm 45.0$ nM) [4]. This partial agonist activity is significant because it means that in the presence of a full opioid agonist like morphine, **corynantheidine** can act as a **functional antagonist**, as demonstrated by its ability to reverse morphine-induced inhibition of twitch contraction in the guinea pig ileum [5] [4].

Non-Opioid Receptor Interactions

The pharmacological effects of **corynantheidine** extend beyond the opioid system. It has been found to bind to adrenergic receptors with notable affinity, particularly at the **α_1D receptor ($K_i = 41.7 \pm 4.7$ nM)** [4]. This interaction with adrenergic receptors, which are established targets for medications used in opioid use disorder, may contribute to kratom's purported utility in managing opioid withdrawal symptoms [4]. In screens against serotonin receptors, **corynantheidine** did not show significant affinity at concentrations of 100 nM, but displayed measurable displacement at 10,000 nM, suggesting lower potency for serotonergic targets compared to its actions at opioid and adrenergic receptors [6].

Pharmacokinetics and Metabolism

Table 3: Preclinical Pharmacokinetic Parameters of Corynantheidine in Rats

Parameter	Intravenous (IV)	Oral (PO)
Dose	2.5 mg/kg	20 mg/kg
Clearance (CL)	884.1 \pm 32.3 mL/h	Not Applicable
Volume of Distribution (Vd)	8.0 \pm 1.2 L	Not Applicable
Maximum Concentration (C _{max})	Not Applicable	213.4 \pm 40.4 ng/mL
Time to C _{max} (T _{max})	Not Applicable	4.1 \pm 1.3 h
Mean Residence Time (MRT)	3.0 \pm 0.2 h	8.8 \pm 1.8 h
Absolute Oral Bioavailability (F)		49.9 \pm 16.4%

Corynantheidine demonstrates favorable pharmacokinetic properties for a biologically active compound. Its **absolute oral bioavailability of approximately 50%** indicates efficient absorption from the gastrointestinal tract [3]. The **large volume of distribution (8.0 L)** suggests extensive tissue distribution beyond the plasma compartment, which is corroborated by imaging mass spectrometry studies detecting **corynantheidine** in specific brain regions like the corpus callosum and hippocampus following intravenous administration [3].

The **prolonged absorption phase** ($T_{\max} \sim 4$ hours) and mean residence time suggest the potential for sustained effects [3].

In terms of metabolism, studies in rabbit liver microsomes indicate that the primary metabolic pathway for **corynantheidine** is **O-demethylation** [7] [4]. This is a common phase I metabolic reaction that can significantly influence the compound's activity and clearance.

Detailed Experimental Protocols

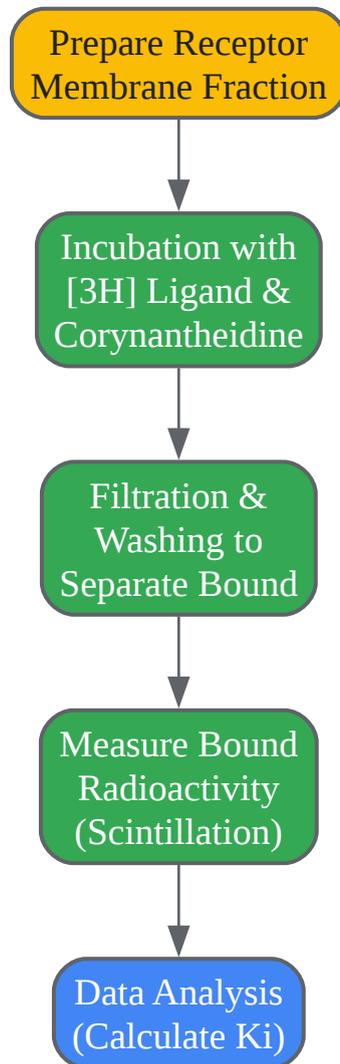
Bioanalytical Method for Rat Plasma (Summary)

This protocol summarizes the first validated bioanalytical method for quantifying **corynantheidine** in rat plasma [3].

- **Instrumentation:** Waters Acquity I-Class UPLC system coupled to a Xevo TQS Micro triple quadrupole mass spectrometer.
- **Chromatography:**
 - **Column:** Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm).
 - **Mobile Phase:** (A) 10 mM Ammonium Acetate Buffer (pH 3.5); (B) Acetonitrile.
 - **Gradient Program:** Starts at 80% A, linearly changed to 50% A by 1.0 min, held until 1.8 min, returned to 80% A by 2.0 min, and re-equilibrated until 3.0 min.
 - **Flow Rate:** 0.35 mL/min.
 - **Column Temperature:** 50 °C.
 - **Injection Volume:** 1 μL (partial loop needle overfill mode).
- **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization (ESI+).
 - **MRM Transitions:** 369.2 → 144.0 (quantifier) and 369.2 → 226.1 (qualifier).
 - **Source Parameters** (optimized via IntelliStart): Capillary voltage, desolvation temperature, and gas flows should be optimized for maximum sensitivity.
- **Sample Preparation:**
 - A simple **protein precipitation** method is employed.
 - Aliquot 25 μL of plasma.
 - Add a suitable internal standard and 200 μL of acetonitrile for protein precipitation.
 - Vortex mix and centrifuge.
 - Dilute the supernatant with water and inject into the UPLC-MS/MS system.
- **Validation:** The method was validated for accuracy, precision, selectivity, sensitivity (LLOQ of 1 ng/mL), recovery, and stability in accordance with FDA guidelines [3].

In Vitro Receptor Binding Assay (Conceptual Workflow)

The following diagram outlines the general conceptual workflow for conducting competitive radioligand binding assays to determine the affinity (K_i) of **corynantheidine** for opioid and other receptors, as reported in the literature [8] [2] [6]:



Conceptual Workflow for Radioligand Binding Assay (K_i Determination)

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Research Implications and Future Directions

Corynantheidine's unique pharmacological profile makes it a compelling subject for further research. Its role as a **MOR partial agonist and functional antagonist** suggests potential for mitigating the effects of higher-efficacy opioids, possibly contributing to kratom's reported use in managing opioid withdrawal [4]. Furthermore, its **dual action at opioid and α_1 D-adrenergic receptors** mirrors the mechanism of some FDA-approved medications for opioid use disorder, hinting at a complex polypharmacological contribution to kratom's overall effects [4].

From a drug discovery perspective, **corynantheidine** represents a valuable **chemical probe** for investigating opioid receptor function and signaling bias [2]. Its core structure serves as a starting point for the synthesis of novel analogs, such as **corynantheidine** pseudoindoxyl, which has been shown to act as a potent mixed **MOR agonist/DOR antagonist** with a promising side-effect profile in preclinical models [8]. The well-defined stereochemistry (**2S,3S,12bS**) is absolutely critical for this work, as even minor changes in stereochemistry can drastically alter receptor affinity, functional efficacy, and signaling bias [2] [9].

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